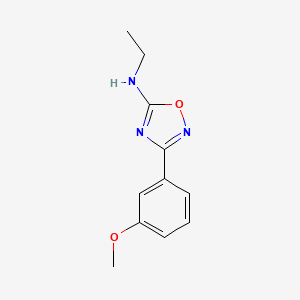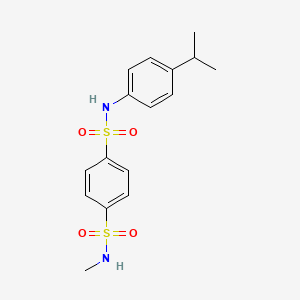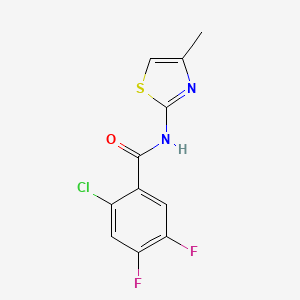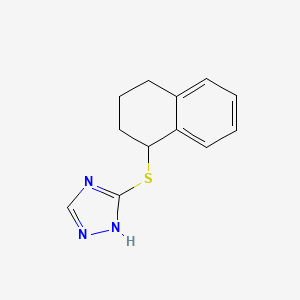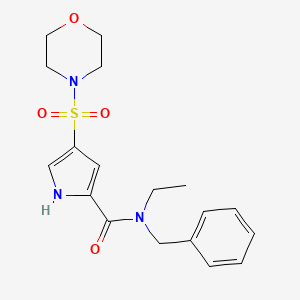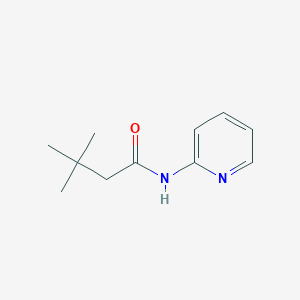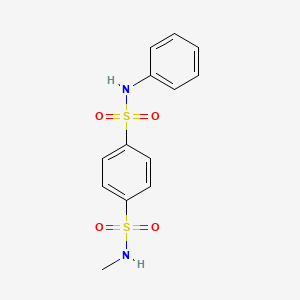
1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide (MPB) is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in water and organic solvents. MPB has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide involves the inhibition of CA activity. CA is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is essential for maintaining the pH balance of the body. By inhibiting CA activity, 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide disrupts the acid-base balance, leading to a decrease in pH.
Biochemical and Physiological Effects:
1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide has been shown to have various biochemical and physiological effects. It has been found to decrease the pH of blood and urine, increase the excretion of bicarbonate, and decrease the excretion of ammonium. 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide has also been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide has several advantages for lab experiments. It is a potent inhibitor of CA, making it a useful tool for studying the role of CA in various physiological processes. 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide has some limitations for lab experiments. It is a sulfonamide, which means that it may have potential side effects on living organisms. Additionally, 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide may not be effective in inhibiting all isoforms of CA, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide. One area of research could focus on the development of 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide analogs with improved potency and selectivity for specific isoforms of CA. Another area of research could focus on the potential use of 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide as a cancer therapy. Additionally, further studies could investigate the potential side effects of 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide on living organisms and the mechanisms underlying its inhibition of CA activity.
Conclusion:
In conclusion, 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry and physiology. It is a potent inhibitor of CA activity and has been found to have various biochemical and physiological effects. 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide, including the development of analogs with improved potency and selectivity, the potential use as a cancer therapy, and further investigation into its potential side effects.
Synthesis Methods
The synthesis of 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide involves the reaction of N-methyl-p-toluenesulfonamide and N-phenyl-p-toluenesulfonamide with sulfuric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide is typically around 70%.
Scientific Research Applications
1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide has been used in various scientific research studies, particularly in the field of biochemistry and physiology. It has been shown to inhibit the activity of carbonic anhydrase (CA), an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide has also been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-14-20(16,17)12-7-9-13(10-8-12)21(18,19)15-11-5-3-2-4-6-11/h2-10,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZHURZHOSJGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-methyl-4-N-phenylbenzene-1,4-disulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-6-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7561388.png)
![ethyl 5-amino-1-{4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561404.png)
![3-[(5-Pyrrolidin-1-ylsulfonylfuran-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7561408.png)
![(E)-N-[3-[(2-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B7561416.png)
![3-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7561423.png)

![methyl 5-amino-1-{4-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561432.png)
![methyl 5-amino-1-{4-[(cyclohexylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561434.png)
